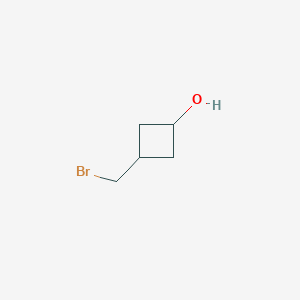

3-(Bromomethyl)cyclobutan-1-ol

Description

Significance of Cyclobutane (B1203170) Derivatives in Advanced Organic Synthesis

Cyclobutane derivatives, once considered mere chemical curiosities due to their inherent ring strain, are now recognized as valuable components in advanced organic synthesis. The four-membered ring imparts a distinct three-dimensional and rigid conformation to molecules, a feature highly sought after in drug design to control the presentation of pharmacophoric groups and to enhance binding affinity to biological targets. Current time information in Bangalore, IN.aksci.com The inclusion of a cyclobutane moiety can improve a drug candidate's metabolic stability by replacing more susceptible functionalities and can help in filling hydrophobic pockets within protein active sites. Current time information in Bangalore, IN.chemicalbook.com

Furthermore, the strain energy of the cyclobutane ring (approximately 26 kcal/mol) makes these derivatives versatile synthetic intermediates. google.com This inherent strain facilitates selective ring-opening and ring-expansion reactions, providing access to a diverse range of acyclic and more complex cyclic systems that are otherwise difficult to synthesize. sigmaaldrich.comdatapdf.com The development of reliable synthetic methods, such as [2+2] cycloadditions, has made these valuable building blocks more accessible for their incorporation into complex natural products and pharmaceutical agents. achemblock.comcsic.es

Structural Characteristics and Reactivity Potential of 3-(Bromomethyl)cyclobutan-1-ol (B2695253)

The compound this compound is a bifunctional molecule possessing a distinct set of structural features that dictate its chemical behavior. Its core is a cyclobutane ring, which constrains the substituents in specific spatial arrangements. The molecule exists as two geometric isomers: cis and trans, depending on the relative orientation of the hydroxyl (-OH) and bromomethyl (-CH2Br) groups with respect to the plane of the ring. aksci.com The trans isomer, for instance, has the IUPAC name (1r,3r)-3-(bromomethyl)cyclobutan-1-ol. achemblock.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₉BrO | achemblock.com |

| Molecular Weight | 165.03 g/mol | achemblock.com |

| CAS Number | 2169140-89-8 | achemblock.com |

| Purity | 97% | achemblock.com |

The reactivity of this compound is governed by its two distinct functional groups.

The Hydroxyl Group (-OH): As a primary alcohol, this group can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It can also act as a nucleophile in etherification reactions or be converted into a better leaving group for subsequent substitution reactions.

The Bromomethyl Group (-CH₂Br): The bromine atom is a good leaving group, making the methylene (B1212753) carbon an electrophilic site. This allows for facile nucleophilic substitution reactions (Sₙ2 type), where the bromide is displaced by a wide range of nucleophiles such as amines, thiols, cyanides, and azides. This reactivity is fundamental to its utility as a building block for introducing the cyclobutane scaffold into larger molecules.

The dual functionality allows for selective manipulation. One group can be reacted while the other is protected, or both can be used in sequential synthetic steps, making it a versatile intermediate for constructing more complex molecular frameworks.

Historical Development and Contemporary Relevance in Chemical Research

The synthesis and use of small, strained-ring compounds like this compound are intrinsically linked to the broader development of synthetic methodologies in organic chemistry. Historically, the creation of cyclobutane rings was a significant challenge. Early methods were often low-yielding and not broadly applicable. However, advancements in techniques such as photochemical [2+2] cycloadditions and ring-expansion reactions of cyclopropanes have made cyclobutane cores more accessible. datapdf.com The synthesis of functionalized cyclobutanes, such as (bromomethyl)cyclobutane (B93029), has been documented through methods like the bromination of cyclobutylmethanol using reagents like triphenylphosphine (B44618) and bromine. google.comgoogle.com It is plausible that this compound could be synthesized from a precursor like 1,3-cyclobutanedimethanol or via the reduction of a 3-(bromomethyl)cyclobutanone (B1337481) derivative.

In contemporary research, the relevance of this compound lies in its role as a bifunctional building block. The ability to introduce a rigid, three-dimensional cyclobutane scaffold is highly valuable in medicinal chemistry. For example, the related compound (bromomethyl)cyclobutane is used in the synthesis of butorphanol, an opioid analgesic, and racemic 3-cyclobutylalanine. chemicalbook.comsigmaaldrich.com The presence of both a nucleophilic alcohol and an electrophilic alkyl bromide in this compound provides synthetic chemists with a flexible tool to construct diverse molecular architectures, particularly for creating libraries of compounds for drug discovery screening. Its structure allows for the controlled, directional elaboration of a molecule in three-dimensional space, a key strategy in modern drug design.

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c6-3-4-1-5(7)2-4/h4-5,7H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDEYAXQOAZNNDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909286-61-8, 2169140-89-8 | |

| Record name | rac-(1s,3s)-3-(bromomethyl)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1r,3r)-3-(bromomethyl)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromomethyl Cyclobutan 1 Ol and Analogues

Strategies for Cyclobutane (B1203170) Ring Formation

The construction of the strained four-membered cyclobutane ring is a pivotal step that can be accomplished through various cycloaddition, ring-closing, and derivatization reactions.

[2+2] cycloaddition reactions are a powerful tool for the direct formation of cyclobutane rings. acs.org These reactions typically involve the union of two olefinic components to form two new single bonds. acs.org In the context of cyclobutanol (B46151) synthesis, this often involves the reaction of an enol ether or a related species with another alkene.

A notable example is the hyperbaric [2+2] cycloaddition between sulfonyl allenes and benzyl (B1604629) vinyl ether, which has been used to create a library of 3-substituted cyclobutanol derivatives. ru.nlresearchgate.net This method yields cyclobutane cores that can be further functionalized. ru.nl Another approach involves the photocycloaddition of vinyl boronate esters, which provides access to cyclobutyl boronate esters that are versatile intermediates for further derivatization. nih.gov The stereochemistry of these cycloadditions can often be controlled, for instance, by using chiral templates to direct the facial selectivity of the reaction. mdpi.com

A study on the synthesis of a furan-substituted cyclobutanol segment for the natural product providencin utilized a [2+2] cycloaddition of a lithium ynolate with an α,β-unsaturated lactone to construct a bicyclic cyclobutene (B1205218) structure, which was then hydrogenated to the corresponding cyclobutane. jst.go.jpnih.gov

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Sulfonyl allenes + Benzyl vinyl ether | High pressure (15 kbar) | 3-Substituted cyclobutanols | ru.nl |

| Vinyl boronate esters + Alkenes | Photocatalyst (e.g., Iridium complex) | Cyclobutyl boronate esters | nih.gov |

| Lithium ynolates + α,β-Unsaturated lactone | - | Bicyclic cyclobutenes (precursors to cyclobutanols) | jst.go.jp |

| Isoquinolone + Alkenes | Chiral H-bonding template, low temperature | Functionalized tricyclic cyclobutane derivatives | mdpi.com |

Ring-closing metathesis (RCM) has emerged as a robust method for the synthesis of cyclic alkenes, including cyclobutenes, which can be subsequently reduced to cyclobutanes. organic-chemistry.orgthieme-connect.de This reaction typically employs ruthenium-based catalysts, such as Grubbs' catalysts, to facilitate the intramolecular cyclization of a diene. organic-chemistry.orgmedwinpublishers.com The driving force for the reaction is often the removal of a volatile alkene, such as ethene. organic-chemistry.org

While RCM is frequently used for 5- to 30-membered rings, its application to the synthesis of four-membered rings is also possible, particularly in tandem with other reactions. organic-chemistry.orgthieme-connect.deacs.org For instance, a tandem ring-opening/ring-closing metathesis of cyclic olefins can produce bicyclic molecules containing a cyclobutane ring. acs.org

An alternative strategy involves starting with a pre-formed cyclobutane skeleton and modifying it to introduce the desired functional groups. This approach is particularly useful when suitable cyclobutane precursors are readily available. For instance, the functionalization of cyclobutanones can serve as a key step. mdpi.com

A diastereoselective synthesis of a cyclobutane hydroxy acid has been achieved through the double alkylation of the dianion of 4-methoxyphenylacetic acid with epichlorohydrin, which proceeds via a magnesium chelate that templates the ring-closing alkylation. acs.org Furthermore, C–H functionalization logic offers an unconventional route to complex cyclobutanes, where a directing group on the ring guides the selective introduction of substituents. acs.orgbaranlab.org The derivatization of cyclobutyl boronate esters, formed from [2+2] cycloadditions, into a variety of functionalized cyclobutanes through protodeboronation, arylation, fluorination, oxygenation, and bromination has also been demonstrated. nih.gov

Introduction of the Bromomethyl Functionality

Once the cyclobutane core with a suitable precursor group is in hand, the next critical step is the introduction of the bromomethyl group. This can be achieved either by selective bromination or by transforming a pre-existing functional group.

Selective bromination is crucial, especially when other sensitive functional groups, such as a hydroxyl group, are present in the molecule. Bromination reactions can proceed via radical or ionic mechanisms, and the choice of reagent and conditions determines the outcome. pressbooks.pubsci-hub.se

For the introduction of a bromine atom at a primary carbon, such as in a methyl group attached to the cyclobutane ring, radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or AIBN) is a common method. However, the presence of a hydroxyl group elsewhere in the molecule requires careful consideration to avoid undesired side reactions.

In a related context, a method for producing (bromomethyl)cyclobutane (B93029) from cyclobutyl carbinol has been described using N-bromosuccinimide and triphenyl phosphite. google.comgoogle.com However, this method requires elevated temperatures. google.comgoogle.com

A more common and often more controlled method for introducing the bromomethyl group is through the conversion of a hydroxymethyl group. The transformation of alcohols to alkyl bromides is a fundamental reaction in organic synthesis. masterorganicchemistry.com Several reagents are effective for this purpose, with the reaction typically proceeding via an SN2 mechanism, leading to an inversion of stereochemistry if the alcohol is chiral. commonorganicchemistry.com

Common reagents for this transformation include:

Phosphorus tribromide (PBr₃) : This is a widely used reagent for converting primary and secondary alcohols to the corresponding bromides. masterorganicchemistry.comcommonorganicchemistry.com

Carbon tetrabromide (CBr₄) and Triphenylphosphine (B44618) (PPh₃) : This combination, known as the Appel reaction, is another effective method for the bromination of alcohols under mild conditions. commonorganicchemistry.com

Thionyl bromide (SOBr₂) : This reagent is more reactive than its chloride counterpart and can also be used, although it is less common. commonorganicchemistry.com

A patented method for the synthesis of (bromomethyl)cyclobutane from cyclobutylmethanol highlights the use of phosphorus tribromide. google.comgoogle.com

| Reagent | Mechanism | Key Features | Reference |

|---|---|---|---|

| PBr₃ | SN2 | Commonly used for 1° and 2° alcohols. | masterorganicchemistry.comcommonorganicchemistry.com |

| CBr₄ / PPh₃ (Appel Reaction) | SN2 | Mild conditions, good for a wide range of alcohols. | commonorganicchemistry.com |

| SOBr₂ | - | More reactive than SOCl₂, used less frequently. | commonorganicchemistry.com |

| N-Bromosuccinimide / Triphenyl phosphite | - | Used for converting cyclobutyl carbinol. | google.com |

Stereochemical Control in Synthesis

The spatial arrangement of substituents on the cyclobutane ring significantly influences the molecule's biological activity and physical properties. Therefore, achieving stereochemical control is a critical aspect of synthesizing 3-(bromomethyl)cyclobutan-1-ol (B2695253) and related compounds. youtube.com Strategies to achieve this control can be broadly categorized into diastereoselective and enantioselective methods.

Diastereoselective synthesis aims to produce a specific diastereomer of a compound with multiple stereocenters. For this compound, this translates to the controlled formation of either the cis or trans isomer. The trans isomer, specifically (1r,3r)-3-(bromomethyl)cyclobutan-1-ol, is a commercially available building block. achemblock.com

One of the key strategies for achieving diastereoselectivity in the synthesis of substituted cyclobutanes involves the functionalization of a pre-existing cyclobutane ring. For instance, the reduction of a 3-substituted cyclobutanone (B123998) can lead to the formation of diastereomeric cyclobutanols. The stereochemical outcome of such a reduction is often influenced by the nature of the substituent and the reducing agent employed.

A notable example involves the synthesis of multi-substituted cyclobutanes through the cycloaddition of bicyclo[1.1.0]butanes (BCBs) with reagents like triazolinedione or nitrosoarenes. rsc.org Subsequent cleavage of the N–N or N–O bonds in the resulting cycloadducts provides cyclobutane derivatives with cis-1,3-heteroatom substitutions, demonstrating a method to control the relative stereochemistry of substituents on the cyclobutane ring. rsc.org

While direct diastereoselective syntheses of this compound are not extensively detailed in the provided search results, the synthesis of related substituted cyclobutanes provides insight into the methodologies that could be adapted for this purpose. For example, the synthesis of 1,1,3,3-tetrasubstituted cyclobutanes has been achieved with high diastereoselectivity. rsc.org

| Starting Material | Reagents and Conditions | Product | Diastereomeric Ratio (d.r.) | Reference |

| Bicyclo[1.1.0]butanes | Triazolinedione or nitrosoarenes, then cleavage of N-N or N-O bond | cis-1,3-disubstituted cyclobutanes | High | rsc.org |

| 3,3-disubstituted cyclobutanones | Not specified | cis and trans 1,3-disubstituted cyclobutanols | Not specified | csic.es |

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. Chiral cyclobutanes are valuable building blocks in medicinal chemistry and materials science. chemistryviews.org The development of catalytic asymmetric methods for their synthesis is a significant area of research. chemistryviews.orgrsc.org

While the direct enantioselective synthesis of this compound is not explicitly described in the provided results, several strategies for the enantioselective synthesis of chiral cyclobutane derivatives have been reported. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

One powerful approach is the use of chiral Brønsted acids to catalyze the isomerization of bicyclo[1.1.0]butanes (BCBs), which can produce chiral cyclobutenes with high enantioselectivity. nih.gov These chiral cyclobutenes can then serve as versatile intermediates for the synthesis of various enantiomerically enriched cyclobutane derivatives.

Another strategy involves the use of chiral auxiliaries. For instance, Ellman's N-tert-butanesulfinyl chiral auxiliary has been effectively used in the synthesis of chiral amines with multiple stereogenic centers, a methodology that could potentially be adapted for the synthesis of chiral amino cyclobutane derivatives. osi.lv

Furthermore, visible-light-induced asymmetric [2+2] cycloadditions of alkenes have emerged as a promising method for constructing chiral cyclobutane frameworks. chemistryviews.org Although this often requires directing groups, recent advancements have led to directing-group-free versions of this reaction. chemistryviews.org A cascade reaction involving an iridium-catalyzed asymmetric allylic etherification followed by a [2+2] photocycloaddition has been developed to synthesize enantioenriched oxa- achemblock.comresearchgate.net-bicyclic heptanes, which contain a cyclobutane ring. chemistryviews.org

| Reaction Type | Catalyst/Auxiliary | Key Features | Reference |

| Brønsted Acid-Catalyzed Isomerization | Chiral N-triflyl phosphoramide | High enantioselectivity in the formation of chiral cyclobutenes from BCBs. | nih.gov |

| Asymmetric [2+2] Photocycloaddition | Iridium catalyst with chiral phosphoramidite (B1245037) ligand | Cascade reaction for the synthesis of enantioenriched cyclobutane-containing bicyclic systems. | chemistryviews.org |

| Chiral Auxiliary-Directed Synthesis | Ellman's N-tert-butanesulfinyl auxiliary | Established method for the synthesis of chiral amines, potentially adaptable for cyclobutane derivatives. | osi.lv |

Reactivity and Reaction Pathways of 3 Bromomethyl Cyclobutan 1 Ol

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The carbon atom of the bromomethyl group in 3-(Bromomethyl)cyclobutan-1-ol (B2695253) is electrophilic due to the polarity of the carbon-bromine bond, making it a prime target for nucleophiles. savemyexams.com These reactions typically proceed via an SN2 mechanism, where the nucleophile directly displaces the bromide ion. libretexts.orgchemguide.co.uk This pathway is favored for primary alkyl halides. A wide array of nucleophiles can be employed to introduce new functional groups, highlighting the compound's utility as a synthetic intermediate.

Common nucleophilic substitution reactions include:

Cyanation: Reaction with cyanide salts (e.g., NaCN, KCN) introduces a nitrile group, extending the carbon chain by one atom. savemyexams.com

Azide Formation: Sodium azide (NaN₃) can be used to form the corresponding azidomethyl derivative, a precursor for amines.

Etherification: Alkoxides or phenoxides can displace the bromide to form ethers.

Thioether Synthesis: Thiolates are effective nucleophiles for creating thioethers.

The presence of the hydroxyl group elsewhere in the molecule means that reaction conditions must be chosen carefully to avoid side reactions, such as deprotonation of the alcohol under strongly basic conditions.

Table 1: Examples of Nucleophilic Substitution Products from this compound

| Nucleophile | Reagent Example | Product |

| Hydroxide (OH⁻) | NaOH | 3-(Hydroxymethyl)cyclobutan-1-ol |

| Cyanide (CN⁻) | KCN | 3-(Cyanomethyl)cyclobutan-1-ol |

| Azide (N₃⁻) | NaN₃ | 3-(Azidomethyl)cyclobutan-1-ol |

| Alkoxide (RO⁻) | NaOR | 3-((Alkoxy)methyl)cyclobutan-1-ol |

| Thiolate (RS⁻) | NaSR | 3-((Alkylthio)methyl)cyclobutan-1-ol |

Elimination Reactions to Form Unsaturated Cyclobutane (B1203170) Derivatives

When this compound is treated with a strong, sterically hindered base, an elimination reaction can occur to form an alkene. This process, typically following an E2 mechanism, involves the abstraction of a proton from the cyclobutane ring carbon adjacent to the bromomethyl group, with the simultaneous departure of the bromide ion. msu.edulibretexts.org The use of a non-nucleophilic base, such as potassium tert-butoxide or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is crucial to favor elimination over the competing SN2 substitution pathway. missouri.edu The primary product of this reaction is 3-methylenecyclobutan-1-ol.

The competition between substitution (SN2) and elimination (E2) is a key consideration. masterorganicchemistry.com Strong, non-bulky bases like hydroxide or methoxide can lead to a mixture of both substitution and elimination products. msu.edu

Table 2: Influence of Base on the Reaction Pathway

| Base | Type | Predominant Reaction | Major Product(s) |

| Sodium Hydroxide (NaOH) | Strong, Nucleophilic | SN2 / E2 Competition | 3-(Hydroxymethyl)cyclobutan-1-ol & 3-Methylenecyclobutan-1-ol |

| Potassium tert-Butoxide (t-BuOK) | Strong, Non-nucleophilic | E2 | 3-Methylenecyclobutan-1-ol |

| Sodium Ethoxide (NaOEt) | Strong, Nucleophilic | SN2 / E2 Competition | 3-((Ethoxy)methyl)cyclobutan-1-ol & 3-Methylenecyclobutan-1-ol |

Intramolecular Cyclization and Ring Transformation Processes

The bifunctional nature of this compound allows for intramolecular reactions, leading to the formation of new cyclic structures. These processes can involve either the interaction of the two functional groups or rearrangements of the cyclobutane ring itself.

Cyclobutane systems are susceptible to ring expansion, a process driven by the relief of ring strain. chemistrysteps.com Such rearrangements are common when a carbocation is formed on or adjacent to the ring. study.com In the case of this compound, treating the alcohol with a strong acid can lead to protonation of the hydroxyl group, which then departs as a water molecule. This generates a secondary carbocation on the cyclobutane ring. A subsequent 1,2-alkyl shift, where a C-C bond of the ring migrates to the carbocation center, results in the expansion of the four-membered ring to a more stable five-membered cyclopentane ring. chemistrysteps.comstudy.com This process ultimately yields cyclopentene derivatives after deprotonation.

An intramolecular nucleophilic substitution can occur when the hydroxyl group acts as an internal nucleophile, attacking the electrophilic carbon of the bromomethyl group. This reaction, which is essentially an intramolecular Williamson ether synthesis, is typically promoted by a base that deprotonates the alcohol to form a more potent alkoxide nucleophile. The resulting cyclization yields a bicyclic ether, specifically 3-oxa-bicyclo[3.1.1]heptane. This transformation highlights the utility of the starting material in constructing complex bicyclic frameworks.

Chemical Transformations of the Hydroxyl Group

The secondary alcohol functionality in this compound can undergo a range of standard chemical transformations. nih.gov These reactions allow for the modification of this part of the molecule, either to introduce new functionality or to facilitate subsequent reaction steps.

Key transformations include:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-(bromomethyl)cyclobutan-1-one, using common oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation conditions.

Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base yields esters.

Conversion to a Better Leaving Group: The hydroxyl group can be converted into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), by reacting it with tosyl chloride or mesyl chloride, respectively. This transforms the poor leaving group (-OH) into an excellent one, facilitating subsequent substitution or elimination reactions at the C1 position of the ring.

Halogenation: Reagents like phosphorus tribromide (PBr₃) can replace the hydroxyl group with another bromine atom, yielding 1,3-bis(bromomethyl)cyclobutane.

Cross-Coupling Reactions and Metal-Mediated Processes

The carbon-bromine bond in this compound serves as a handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. cem.com Palladium-catalyzed reactions are particularly prominent in this area. libretexts.org For these reactions to proceed efficiently, the hydroxyl group may require protection (e.g., as a silyl ether) to prevent interference.

Examples of applicable cross-coupling reactions include:

Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nrochemistry.com

Stille Coupling: Coupling with an organotin reagent (organostannane) catalyzed by palladium. libretexts.org

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base. cem.com

Negishi Coupling: Coupling with an organozinc reagent, typically catalyzed by palladium or nickel. nrochemistry.com

These reactions allow for the attachment of a wide variety of alkyl, alkenyl, alkynyl, or aryl groups to the methyl position of the cyclobutane scaffold, demonstrating the compound's value as a versatile building block in the synthesis of more complex molecules. organic-chemistry.org

Applications As a Versatile Synthetic Intermediate

Building Block for Complex Carbocyclic Skeletons

The cyclobutane (B1203170) core of 3-(bromomethyl)cyclobutan-1-ol (B2695253) is a foundational unit for accessing more intricate carbocyclic frameworks. Its functional groups act as handles for intramolecular ring-forming reactions, leading to highly strained and unique polycyclic systems.

Bicyclo[1.1.1]pentanes (BCPs) are recognized as important motifs in medicinal chemistry, often serving as non-classical bioisosteres for para-substituted phenyl rings. nih.gov The seminal synthesis of the parent bicyclo[1.1.1]pentane hydrocarbon was accomplished by Wiberg and coworkers in 1964 through an intramolecular Wurtz coupling reaction. acs.orgsemanticscholar.orgnih.gov

This landmark synthesis utilized 1-bromo-3-(bromomethyl)cyclobutane, a direct derivative of this compound. The conversion of this compound to the necessary dihalide precursor can be readily achieved through standard halogenation procedures, such as treating the alcohol with thionyl bromide or an Appel reaction. The subsequent treatment of the resulting 1-bromo-3-(bromomethyl)cyclobutane with a reducing agent, such as sodium metal or a lithium/mercury amalgam in dioxane, induces an intramolecular coupling to form the highly strained C1-C3 bond, yielding the bicyclo[1.1.1]pentane core. lboro.ac.uk While initial yields were modest, this pathway established a foundational route to a now critical class of molecules. lboro.ac.uk

| Precursor | Key Reagents | Product | Reaction Type |

|---|---|---|---|

| 1-Bromo-3-(bromomethyl)cyclobutane | Na or Li/Hg amalgam, Dioxane | Bicyclo[1.1.1]pentane | Intramolecular Wurtz Coupling |

Spirocycles, which contain two rings connected by a single common atom, are another class of three-dimensional structures valuable in drug discovery. This compound serves as a viable starting material for the synthesis of spiro[3.4]octane systems, where a five-membered ring is fused to the cyclobutane core at the C1 position.

A plausible synthetic strategy begins with the conversion of the alcohol in this compound to a ketone via oxidation. The resulting 3-(bromomethyl)cyclobutanone (B1337481) is a key intermediate. researchgate.net The bromomethyl group can then be converted into a two-carbon chain containing a nitrile or ester group. For instance, displacement of the bromide with cyanide followed by alkylation of the alpha-carbon of the nitrile can build the necessary framework. Subsequent intramolecular cyclization, such as a Thorpe-Ziegler reaction for a dinitrile or a Dieckmann condensation for a keto-ester, followed by hydrolysis and decarboxylation, would furnish the target spiro[3.4]octan-5-one. chemsynthesis.comnih.gov This multi-step process leverages both functional groups of the parent molecule to construct the second ring of the spirocyclic system.

| Starting Material | Intermediate | Key Transformation | Product Class |

|---|---|---|---|

| This compound | 3-(Cyanomethyl)cyclobutanone | Intramolecular Condensation | Spiro[3.4]octanones |

Precursor for Diverse Heterocyclic Compounds

The 1,3-relationship between the hydroxyl and bromomethyl groups on the cyclobutane ring is perfectly arranged for the formation of four-membered heterocyclic rings via intramolecular cyclization. This allows this compound to act as a precursor to a variety of strained bicyclic ethers, thioethers, and amines.

The synthesis of oxetane-containing bicyclic systems can be achieved through an intramolecular Williamson ether synthesis. libretexts.orgmasterorganicchemistry.comlibretexts.org Treatment of this compound with a strong, non-nucleophilic base, such as sodium hydride (NaH), deprotonates the alcohol to form an alkoxide. masterorganicchemistry.com This alkoxide then acts as an internal nucleophile, attacking the electrophilic carbon bearing the bromine atom in an SN2 reaction. This intramolecular cyclization results in the formation of the strained bicyclic ether, 2-oxabicyclo[2.1.1]hexane . nih.gov This reaction is a direct and efficient method for converting the acyclic haloalcohol into a compact, oxygen-containing bicyclic scaffold.

| Reactant | Reagent | Product | Reaction Name |

|---|---|---|---|

| This compound | Sodium Hydride (NaH) | 2-Oxabicyclo[2.1.1]hexane | Intramolecular Williamson Ether Synthesis |

Analogous to the synthesis of their oxygen-containing counterparts, bicyclic thietanes can also be prepared from this compound. This transformation requires the conversion of the alcohol functionality into a thiol. This can be accomplished through various methods, such as activation of the alcohol as a tosylate followed by displacement with a thioacetate (B1230152) and subsequent hydrolysis.

Once the 3-(mercaptomethyl)cyclobutanol is obtained, treatment with a base will deprotonate the thiol to form a thiolate. This thiolate then undergoes intramolecular SN2 displacement of the bromide to yield the sulfur-containing bicyclic product, 2-thiabicyclo[2.1.1]hexane . rsc.orgnih.gov An alternative, more direct route involves converting the starting alcohol into a better leaving group (e.g., a tosylate) to produce 1-(bromomethyl)-3-(tosyloxy)cyclobutane. Subsequent reaction with a sulfide (B99878) source, like sodium sulfide (Na₂S), allows for a double displacement reaction to form the thietane (B1214591) ring in a single step.

| Intermediate | Key Reagents | Product | Reaction Type |

|---|---|---|---|

| 3-(Bromomethyl)cyclobutyl methanesulfonate | NaSH, then Base | 2-Thiabicyclo[2.1.1]hexane | Intramolecular Thioetherification |

| 1-(Bromomethyl)-3-(tosyloxy)cyclobutane | Na₂S | 2-Thiabicyclo[2.1.1]hexane | Double Nucleophilic Substitution |

The synthetic utility of this compound extends to the formation of nitrogen-containing bicyclic systems, namely derivatives of 2-azabicyclo[2.1.1]hexane. These structures, also known as 2,4-methanoprolines, are of significant interest as conformationally constrained amino acid analogs. researchgate.netresearchgate.net

A common route to this scaffold involves the initial oxidation of this compound to 3-(bromomethyl)cyclobutanone. researchgate.netresearchgate.net This ketone can then undergo reductive amination with a primary amine, such as benzylamine, in the presence of a reducing agent like sodium triacetoxyborohydride. The resulting secondary amine, 1-benzyl-3-(bromomethyl)cyclobutanamine, is primed for cyclization. Treatment with a base facilitates the intramolecular nucleophilic substitution of the bromide by the amine, forging the bicyclic framework of N-benzyl-2-azabicyclo[2.1.1]hexane . thieme-connect.comnuph.edu.ua The benzyl (B1604629) protecting group can then be removed via hydrogenolysis to yield the parent bicyclic amine.

| Key Intermediate | Reaction Sequence | Product |

|---|---|---|

| 3-(Bromomethyl)cyclobutanone | 1. Reductive Amination (e.g., with Benzylamine) 2. Base-mediated Cyclization | N-Substituted-2-azabicyclo[2.1.1]hexane |

Role in the Synthesis of Biologically Relevant Scaffolds

The rigid, three-dimensional structure of the cyclobutane ring makes it an attractive scaffold in medicinal chemistry. nih.gov Incorporating this motif can lead to compounds with improved pharmacological properties, such as increased metabolic stability and conformational restriction. nih.govlifechemicals.com this compound serves as a valuable starting material for introducing this desirable structural unit into a variety of biologically relevant molecules.

Conformationally restricted amino acids are crucial components in the design of peptidomimetics and new drug candidates. lifechemicals.comnih.gov The cyclobutane ring is an excellent scaffold for creating such constrained analogues, and this compound provides a convenient entry point for their synthesis. While direct synthesis from this compound is not extensively documented, its derivatives are utilized in the preparation of novel amino acids.

For instance, a synthetic route to a novel δ-amino acid, cis-3-(aminomethyl)cyclobutanecarboxylic acid (ACCA), highlights the utility of the cyclobutane core. nih.gov This synthesis involves a key intramolecular nucleophilic substitution on a cyclobutane ring, demonstrating a strategy that could be adapted from a precursor derived from this compound. The resulting conformationally constrained amino acid was then used to prepare a small library of dipeptides. nih.gov

Furthermore, the synthesis of cyclobutane-containing alkaloids, such as 2,4-methanoproline analogues, has been achieved using precursors like 3-(chloromethyl)cyclobutanone. openmedicinalchemistryjournal.comnih.gov This ketone can be readily obtained from this compound through oxidation, showcasing the potential of this compound as a precursor to complex amino acid derivatives. The resulting amino acids, with their rigid bicyclic structures, are of significant interest for their potential biological activities. openmedicinalchemistryjournal.comnih.gov

The introduction of a cyclobutane moiety can significantly influence the secondary structure of peptides. For example, novel cyclically constrained γ-amino acids have been shown to support helical secondary structures in α/γ-peptide foldamers. nih.gov The synthesis of such constrained γ-amino acids often relies on building blocks that can establish the desired stereochemistry on a cyclic core, a role for which derivatives of this compound are well-suited.

Table 1: Examples of Cyclobutane-Containing Amino Acid Analogues

| Amino Acid Analogue | Precursor Type | Synthetic Strategy | Reference |

|---|---|---|---|

| cis-3-(Aminomethyl)cyclobutanecarboxylic acid (ACCA) | Cyclobutane derivative | Intramolecular nucleophilic substitution | nih.gov |

| 2,4-Methanoproline analogues | 3-(Chloromethyl)cyclobutanone | Multi-step synthesis | openmedicinalchemistryjournal.comnih.gov |

| Constrained γ-Amino Acids | Nitro-cyclobutane derivatives | Michael addition | nih.gov |

Natural products containing the cyclobutane ring exhibit a wide range of biological activities, from antimicrobial to anticancer properties. nih.govrsc.org The total synthesis of these complex molecules often requires strategic incorporation of the four-membered ring, and versatile building blocks like this compound are valuable in this context. Although direct use of this specific compound in a completed total synthesis is not prominently reported, the strategies employed for synthesizing cyclobutane-containing natural products often rely on intermediates with similar functionalities.

The synthesis of various natural products, including terpenoids and alkaloids, has been achieved using methodologies that construct the cyclobutane ring at a key step. rsc.org The functional handles on this compound allow for its incorporation into a larger molecular framework before or after the construction of other parts of the target molecule. For example, the hydroxyl group can be used as a nucleophile or protected for later manipulation, while the bromomethyl group is an excellent electrophile for carbon-carbon bond formation.

A review of recent advances in the total synthesis of cyclobutane-containing natural products highlights various strategies, such as [2+2] cycloadditions and C-H functionalization, to create the core cyclobutane structure. rsc.orgbaranlab.org A pre-functionalized cyclobutane building block like this compound can offer a more direct approach, bypassing the need to construct the ring from acyclic precursors.

The development of novel chemical probes is essential for exploring complex biological systems. x-mol.com Small molecules with unique three-dimensional shapes, such as those derived from this compound, are of great interest for generating such probes. The sp3-rich nature of the cyclobutane scaffold provides a departure from the predominantly flat aromatic structures often found in screening libraries, offering the potential to interact with novel biological targets. researchgate.net

The dual functionality of this compound makes it an ideal starting point for creating libraries of diverse small molecules. The hydroxyl group can be functionalized through esterification or etherification, while the bromomethyl group allows for the introduction of a wide range of substituents via nucleophilic substitution. This allows for the rapid generation of a variety of chemical entities that can be screened for biological activity.

Furthermore, the development of borylated cyclobutanols as synthetic intermediates highlights the utility of functionalized cyclobutanes in creating molecules with handles for further elaboration. nih.gov These borylated compounds can be used in a variety of coupling reactions to attach fluorescent tags, affinity labels, or other reporter groups, thereby generating chemical probes for studying protein function and biological pathways. The synthesis of such borylated cyclobutanols can be envisioned starting from precursors like this compound.

The creation of sp3-rich scaffolds that are distantly related to natural product frameworks has been shown to be a successful strategy for identifying novel fragment hits against various protein targets. nih.gov this compound provides a simple yet versatile scaffold that can be elaborated to generate a library of fragments for screening against a wide range of biological targets, thereby facilitating the discovery of new starting points for drug development.

Advanced Characterization and Computational Studies

Advanced Spectroscopic Methodologies for Structural Elucidation

Modern spectroscopy offers powerful tools for the unambiguous determination of molecular structures. For 3-(Bromomethyl)cyclobutan-1-ol (B2695253), multi-dimensional NMR and high-resolution mass spectrometry are indispensable for confirming its constitution and exploring its chemical behavior.

Multi-dimensional NMR techniques are essential for the complete structural assignment of complex molecules like this compound. Experiments such as COSY, HSQC, and HMBC provide through-bond connectivity information, resolving ambiguities that may arise in one-dimensional spectra. researchgate.netscispace.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin couplings. sdsu.edu For this compound, COSY spectra would reveal correlations between the proton on the carbon bearing the hydroxyl group (C1-H) and its adjacent methylene (B1212753) protons (C2-H₂ and C4-H₂). Similarly, it would show couplings between the methine proton at C3 and the protons of the bromomethyl group, as well as the adjacent ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (¹H-¹³C one-bond connectivity). sdsu.educolumbia.edu It allows for the unambiguous assignment of each carbon resonance by linking it to its known proton signal. For instance, the signal for the carbon atom C1 would show a cross-peak with the proton attached to the hydroxyl group.

Table 1: Expected 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |

|---|

| COSY | ¹H – ¹H | H1 ↔ H2/H4 H3 ↔ H2/H4 H3 ↔ H(CH₂Br) | Identifies neighboring protons on the cyclobutane (B1203170) ring and substituent. | | HSQC | ¹H – ¹³C (1-bond) | H1 ↔ C1 H2/H4 ↔ C2/C4 H3 ↔ C3 H(CH₂Br) ↔ C(CH₂Br) | Directly links each proton to its attached carbon atom. | | HMBC | ¹H – ¹³C (2-3 bonds) | H(CH₂Br) ↔ C2, C3, C4 H1 ↔ C2, C3, C4 | Confirms connectivity across the molecule, piecing the fragments together. |

High-Resolution Mass Spectrometry is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. In mechanistic studies, HRMS is used to identify and characterize transient intermediates and final products of a reaction, thereby providing critical evidence for proposed reaction pathways. ablesci.com For reactions involving this compound, such as nucleophilic substitution or ring-opening, HRMS can confirm the incorporation of new atoms and the elemental formula of resulting products, helping to distinguish between different potential mechanisms.

Crystallographic Analysis of this compound Derivatives

Crystallographic studies on substituted cyclobutanes confirm the non-planar, puckered conformation of the four-membered ring, which serves to alleviate torsional strain. libretexts.org The analysis yields precise measurements of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the steric and electronic properties of the molecule and its derivatives. researchgate.netresearchgate.net This information is vital for designing new synthetic routes and for building accurate computational models.

Table 2: Typical Crystallographic Data for Substituted Cyclobutane Rings

| Parameter | Typical Value Range | Significance |

|---|---|---|

| C-C Bond Length | 1.55 Å - 1.58 Å researchgate.net | Reflects the strain within the four-membered ring. |

| C-C-C Bond Angle | ~88° - 90° | Shows significant deviation from the ideal sp³ angle of 109.5°, indicating angle strain. libretexts.org |

| Ring Puckering Angle | ~25° - 30° nih.gov | Quantifies the deviation from planarity to reduce eclipsing interactions. |

Theoretical and Computational Chemistry Investigations

Computational chemistry provides a powerful lens for examining molecular properties and reaction dynamics that can be difficult to observe experimentally. Methods like Density Functional Theory (DFT) are frequently used to model cyclobutane systems. acs.orgacs.orgnih.goviau.ir

Quantum chemical calculations are employed to predict the most stable geometric conformations of this compound. These calculations can determine the puckered nature of the cyclobutane ring and the preferred orientations (axial vs. equatorial) of the bromomethyl and hydroxyl substituents. acs.orgnih.gov High-level ab initio and DFT studies on cyclobutane itself show a significant coupling between ring-puckering and the rocking of methylene groups. nih.gov Such calculations provide the relative energies of different conformers and the energy barriers for interconversion, offering a detailed picture of the molecule's conformational energy landscape. researchgate.net

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction coordinate. nih.gov For reactions involving this compound, such as ring-opening or substitution reactions, theoretical calculations can identify the structures of transition states and intermediates. acs.orgarxiv.orgresearchgate.net By calculating the activation energies for different potential pathways, researchers can predict the most likely mechanism. researchgate.net For example, studies on the ring-opening of cyclobutane derivatives have used quantum chemical calculations to analyze the formation of biradical intermediates and the associated energy barriers. arxiv.org This analysis provides fundamental insights into the factors controlling the reactivity and stereochemical outcome of reactions involving the cyclobutane scaffold. researchgate.net

Prediction of Reactivity and Selectivity

The reactivity and selectivity of this compound are dictated by the interplay of its two primary functional groups—the hydroxyl (-OH) group and the bromomethyl (-CH₂Br) group—as well as the inherent ring strain of the cyclobutane core. Computational chemistry provides powerful tools to predict the molecule's behavior in chemical reactions, offering insights into the most probable sites of reaction and the stereochemical outcomes. Methodologies such as Density Functional Theory (DFT) are instrumental in elucidating the electronic structure and energetic landscape of the molecule, which in turn governs its reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of predicting chemical reactivity. It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals in this compound can predict whether the molecule will act as a nucleophile or an electrophile and at which specific atoms.

In this compound, the HOMO is expected to have significant contributions from the lone pair electrons of the oxygen atom in the hydroxyl group and the bromine atom. This suggests that these sites are the most nucleophilic and are likely to react with electrophiles. Conversely, the LUMO is anticipated to be localized primarily on the antibonding σ* orbital of the C-Br bond. This indicates that the carbon atom of the bromomethyl group is the most electrophilic site, making it susceptible to attack by nucleophiles, a classic scenario for an S(_N)2 reaction.

| Orbital | Predicted Energy (eV) | Primary Atomic Contributions | Predicted Role in Reactivity |

|---|---|---|---|

| HOMO | -9.8 | Oxygen (hydroxyl), Bromine (bromomethyl) | Nucleophilic center, site of reaction with electrophiles |

| LUMO | +1.2 | Carbon-Bromine σ* orbital (bromomethyl) | Electrophilic center, site of nucleophilic attack |

| HOMO-LUMO Gap | 11.0 | Indicates high kinetic stability | A large gap suggests the molecule is not prone to spontaneous reactions |

Electrostatic Potential (ESP) Mapping

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the ESP map is predicted to show a region of high negative potential around the oxygen atom of the hydroxyl group, confirming its nucleophilic character. A significant region of positive potential is expected around the carbon atom of the bromomethyl group, highlighting its electrophilic nature. The bromine atom itself would likely exhibit a region of slight negative potential, consistent with its electronegativity, but the polarization of the C-Br bond makes the attached carbon the primary site for nucleophilic substitution.

Bond Dissociation Energy (BDE) Analysis

Bond dissociation energy (BDE) is a critical parameter for predicting the selectivity of radical reactions. It represents the energy required to homolytically cleave a bond. In this compound, the two most likely bonds to undergo homolytic cleavage are the O-H bond of the hydroxyl group and the C-Br bond of the bromomethyl group.

Computational studies on analogous structures suggest that the C-Br bond is significantly weaker than the O-H bond. This indicates that under radical conditions, cleavage of the C-Br bond to form a cyclobutylmethyl radical is more favorable than the cleavage of the O-H bond. This selectivity would be crucial in designing synthetic routes that involve radical intermediates.

| Bond | Predicted BDE (kcal/mol) | Implication for Selectivity |

|---|---|---|

| C-Br (bromomethyl) | ~70 | Favored site for radical cleavage |

| O-H (hydroxyl) | ~105 | Less likely to undergo homolytic cleavage |

Prediction of Reaction Pathways and Selectivity

Based on the computational analyses, a clear picture of the reactivity and selectivity of this compound emerges:

Nucleophilic Substitution: The primary and most predictable reaction pathway involves the nucleophilic substitution at the carbon atom of the bromomethyl group. The low-lying LUMO on the C-Br σ* orbital makes this site highly electrophilic. Reactions with a wide range of nucleophiles (e.g., cyanides, azides, thiolates) are expected to proceed readily, displacing the bromide ion.

Reactions at the Hydroxyl Group: The hydroxyl group can act as a nucleophile, particularly after deprotonation to form an alkoxide. This would enable reactions with various electrophiles. Additionally, under acidic conditions, the hydroxyl group can be protonated, making it a good leaving group (water) and facilitating either substitution or elimination reactions, potentially involving ring strain relief.

Selectivity: In a reaction with a reagent that can act as both a nucleophile and a base, selectivity can be predicted. Strong, non-hindered bases might favor deprotonation of the hydroxyl group, while softer, less basic nucleophiles would preferentially attack the electrophilic carbon of the bromomethyl group. The choice of reaction conditions (solvent, temperature) would also play a critical role in directing the selectivity. For instance, polar aprotic solvents would favor S(_N)2 reactions at the bromomethyl group.

Ring-Opening Reactions: The inherent strain of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions. While not as strained as cyclopropane, this ring strain can be a driving force for reactions that lead to more stable, acyclic products. Reactions initiated at either the hydroxyl or bromomethyl group could potentially lead to rearrangement and ring-opening, although this is generally expected to require more forcing conditions or specific catalytic activation.

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact and enhance efficiency. dergipark.org.tr Future research on 3-(Bromomethyl)cyclobutan-1-ol (B2695253) will likely prioritize the development of more sustainable synthetic methodologies.

Current synthetic approaches often rely on traditional methods that may involve hazardous reagents and generate significant waste. chemistryjournals.net A key area of future development will be the adoption of greener alternatives. This includes the use of renewable starting materials, safer solvents, and energy-efficient reaction conditions. chemistryjournals.netmdpi.com For instance, photochemical methods, which utilize light as a clean reagent, could offer novel pathways to cyclobutane-containing molecules, reducing the reliance on harsh thermal conditions. chemistryforsustainability.orgorganic-chemistry.org

Furthermore, the exploration of biocatalysis, employing enzymes to mediate key transformations, could lead to highly selective and environmentally benign syntheses of this compound and its derivatives. The inherent specificity of enzymes can address challenges related to stereoselectivity, a crucial aspect in the synthesis of complex bioactive molecules.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Cyclobutane (B1203170) Synthesis

| Feature | Traditional Synthetic Approaches | Green and Sustainable Approaches |

| Starting Materials | Often petroleum-based | Emphasis on renewable feedstocks |

| Solvents | Use of volatile and toxic organic solvents | Utilization of water, ionic liquids, or solvent-free conditions chemistryjournals.net |

| Energy Input | High-temperature reactions | Microwave-assisted synthesis, photocatalysis, ambient temperature reactions mdpi.comchemistryforsustainability.org |

| Catalysts | Stoichiometric and often toxic reagents | Biocatalysts, recyclable catalysts |

| Waste Generation | Significant byproduct formation | High atom economy, minimal waste chemistryjournals.net |

Exploration of Novel Catalytic Systems for Transformations of this compound

The development of novel catalytic systems is crucial for expanding the synthetic utility of this compound. The inherent strain of the cyclobutane ring can be harnessed as a driving force in various catalytic transformations. bohrium.com

Future research will likely focus on the design of catalysts that can selectively functionalize the different reactive sites of the molecule. For instance, transition-metal catalysis, particularly with rhodium and copper, has shown promise in the C-H functionalization of cyclobutanes, opening up avenues for direct and efficient modification of the ring system. nih.govresearchgate.net The development of catalysts for the diastereoselective C-C bond cleavage of alkylidenecyclopropanes to form substituted cyclobutanes also presents an interesting avenue. nih.gov

Moreover, the exploration of catalytic methods for the formation of C-C and C-X (where X is a heteroatom) bonds will be instrumental in diversifying the range of accessible derivatives. This includes the development of catalytic addition reactions to construct highly substituted cyclobutanones from related precursors. nih.gov The goal will be to achieve high levels of regio- and stereocontrol, which is essential for the synthesis of complex target molecules.

Integration into Automated and High-Throughput Synthesis Platforms

The integration of this compound into automated and high-throughput synthesis platforms represents a significant step towards accelerating the discovery of new molecules with desired properties. Automated systems can rapidly generate libraries of compounds by systematically varying reaction parameters and building blocks. youtube.comyoutube.com

The modular nature of this compound, with its distinct functional handles, makes it an ideal candidate for library synthesis. ru.nlresearchgate.net High-throughput screening of these libraries can then identify compounds with interesting biological activities or material properties. The development of low-cost, modular automated synthesis machines will further democratize this technology, making it accessible to a broader range of research laboratories. rsc.org

Future efforts in this area will involve the development of robust and reliable protocols for the use of this compound in automated synthesizers. biotage.com This includes optimizing reaction conditions for small-scale synthesis and developing analytical methods for rapid characterization of the resulting products.

Table 2: Potential Applications of Automated Synthesis with this compound

| Application Area | Description | Potential Impact |

| Drug Discovery | Rapid synthesis of diverse libraries of cyclobutane-containing compounds for screening against various biological targets. | Accelerated identification of new drug candidates with improved efficacy and pharmacokinetic profiles. pharmablock.com |

| Materials Science | High-throughput synthesis and screening of novel polymers and materials with unique properties derived from the cyclobutane scaffold. | Discovery of new materials with applications in electronics, optics, and nanotechnology. |

| Reaction Optimization | Automated experimentation to rapidly identify optimal conditions for catalytic transformations of this compound. | Increased efficiency and yield of synthetic processes, reducing time and resource consumption. |

Design of Next-Generation Synthetic Targets Utilizing the Cyclobutanol (B46151) Scaffold

The unique three-dimensional structure of the cyclobutane ring makes it an attractive scaffold for the design of next-generation synthetic targets, particularly in the field of medicinal chemistry. nih.govnih.gov The puckered conformation of the cyclobutane ring can be used to create conformationally restricted analogues of known bioactive molecules, potentially leading to improved potency and selectivity. lifechemicals.com

Future research will focus on the rational design of novel bioactive molecules based on the this compound scaffold. nih.govmdpi.comusc.gal This will involve computational modeling to predict the binding of cyclobutane-containing ligands to biological targets and to design molecules with optimized pharmacodynamic and pharmacokinetic properties. nih.gov The cyclobutane motif can serve as a bioisostere for other chemical groups, such as phenyl rings or tert-butyl groups, offering a strategy to "escape from flatland" in drug design and improve metabolic stability. nih.gov

The synthesis of complex natural products containing the cyclobutane core also represents a significant challenge and a compelling area for future research. semanticscholar.orgresearchgate.net The development of efficient and stereoselective methods for the incorporation of the this compound unit into these complex architectures will be a key focus.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(Bromomethyl)cyclobutan-1-ol, and what factors influence reaction efficiency?

- Methodological Answer : The compound can be synthesized via alkylation of cyclobutan-1-ol derivatives using bromomethylating agents (e.g., allylic bromides) in polar solvents like acetonitrile. Reaction efficiency depends on steric hindrance from the cyclobutane ring, temperature control to minimize ring strain, and the leaving group’s ability in the bromomethyl source. Optimization often involves adjusting molar ratios and catalytic conditions .

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography be utilized to characterize this compound?

- Methodological Answer :

- NMR : H NMR identifies the bromomethyl group (δ ~3.5–4.0 ppm) and hydroxyl proton (broad peak near δ 1.5–2.5 ppm). C NMR resolves cyclobutane carbons (δ 25–35 ppm) and the brominated carbon (δ ~30–40 ppm).

- IR : The hydroxyl stretch (~3200–3600 cm) and C-Br vibration (~500–600 cm) confirm functional groups.

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving stereochemistry and bond angles, particularly for strained cyclobutane systems .

Q. What are the key physical properties (solubility, stability) of this compound, and how do they impact experimental design?

- Methodological Answer : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) but less in water due to the hydrophobic cyclobutane ring. Stability is temperature-sensitive; refrigeration (0–6°C) is recommended to prevent decomposition. Thermodynamic data for analogous hydroxylic compounds (e.g., 3-methylbutan-1-ol) suggest monitoring for thermal degradation during prolonged reactions .

Advanced Research Questions

Q. What challenges arise in controlling the stereochemistry of this compound during synthesis, and how can they be addressed methodologically?

- Methodological Answer : The cyclobutane ring’s strain increases the likelihood of unintended stereoisomers. Strategies include:

- Using chiral auxiliaries or enantioselective catalysts to direct bromomethylation.

- Employing directing groups (e.g., boronic acids) to stabilize transition states, as seen in cyclobutane fragment-based drug design .

- Analyzing diastereomeric ratios via chiral HPLC or crystallography post-synthesis .

Q. How does the bromomethyl group in this compound influence its reactivity in cross-coupling reactions, and what methodologies optimize these processes?

- Methodological Answer : The bromomethyl moiety acts as an electrophilic site for nucleophilic substitution or Suzuki-Miyaura cross-coupling. Optimization involves:

- Pairing with Pd catalysts (e.g., Pd(PPh)) and ligands to enhance coupling efficiency.

- Using microwave-assisted synthesis to accelerate reactions while minimizing side products, as demonstrated in paramagnetic allylic bromide alkylation protocols .

Q. What are the thermodynamic stability considerations for this compound under various storage and reaction conditions?

- Methodological Answer : The compound’s stability is compromised by heat (>40°C) and prolonged exposure to light. Degradation pathways include elimination of HBr to form cyclobutene derivatives. Storage at 0–6°C in amber vials under inert atmosphere is critical. Kinetic studies of analogous alcohols (e.g., 3-methylbutan-1-ol) suggest half-life monitoring via GC-MS under accelerated aging conditions .

Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?

- Methodological Answer : Density functional theory (DFT) calculations assess transition-state energies for bromomethyl group reactions. Molecular dynamics simulations model cyclobutane ring flexibility, aiding in predicting regioselectivity in multi-step syntheses. Software like Gaussian or ORCA integrates crystallographic data (e.g., from SHELXL-refined structures) to validate models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.